(S)-2-Methylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester
Overview
Description
Synthesis Analysis
Esters can be synthesized through a process known as esterification . This typically involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst . Other synthetic pathways to esters also exist, such as the reaction of acid chlorides with alcohols to yield an ester and hydrochloric acid .Chemical Reactions Analysis
Esters undergo a variety of chemical reactions. One such reaction is hydrolysis, which is the breaking of the ester bond by water. This reaction can be catalyzed by either an acid or a base . Under acidic conditions, the reaction is simply the reverse of esterification, producing a carboxylic acid and an alcohol . Esters can also react with Grignard reagents to form tertiary alcohols .Physical and Chemical Properties Analysis
Esters have polar bonds but do not engage in hydrogen bonding, so they have considerably lower boiling points than their isomeric carboxylic acids . They can engage in hydrogen bonding with water, so esters of low molar mass are somewhat soluble in water .Scientific Research Applications
Synthesis and Antimicrobial Activity
- A series of pyridine-bridged carboxamide Schiff's bases, starting from pyridinedicarbonyl dichloride and involving methyl ester intermediates, demonstrated significant antimicrobial activity. This process exemplifies how related pyrrolidine compounds can be synthesized and applied in developing new antimicrobial agents (Al-Omar & Amr, 2010).
Synthesis Methodologies
- The synthesis of benzyl esters of 5-unsubstituted pyrrole-2-carboxylic acids through base-catalyzed condensation showcases the utility of benzyl ester intermediates in synthesizing important pyrrolic products, which serve as intermediates in the synthesis of porphyrins and related compounds (Lash et al., 1994).
- Research on the additive-free hydrogenation of esters to alcohols using a cobalt pincer catalyst highlights a significant method in transforming ester functional groups into alcohols, which is relevant to the manipulation of pyrrolidine esters for various applications (Yuwen et al., 2017).
Safety and Hazards
The safety and hazards associated with a specific ester would depend on its particular structure. Some general precautions when handling esters include ensuring adequate ventilation, avoiding dust formation, and avoiding contact with skin, eyes, and clothing . It’s also important not to ingest or inhale the vapors or spray mist .
Properties
IUPAC Name |
benzyl (2S)-2-(methylaminomethyl)pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-15-10-13-8-5-9-16(13)14(17)18-11-12-6-3-2-4-7-12/h2-4,6-7,13,15H,5,8-11H2,1H3/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMQXKLVNCDNLT-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCN1C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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